molecular formula C13H12N2O3 B1505114 3-methoxy-4-nitro-N-phenylaniline CAS No. 723296-85-3

3-methoxy-4-nitro-N-phenylaniline

Cat. No.: B1505114
CAS No.: 723296-85-3
M. Wt: 244.25 g/mol
InChI Key: HPORJFLJVQDEAV-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitro-N-phenylaniline is a chemical compound with the CAS Registry Number 723296-85-3 . It has a molecular formula of C 13 H 12 N 2 O 3 and a molecular weight of 244.25 g/mol . The structure of this aniline derivative features a methoxy group and a nitro group on the benzene ring, which can influence its electronic properties and reactivity, making it a compound of interest in various research fields . This compound is intended for research and development purposes only and is not for human or veterinary use . Researchers can utilize it as a building block or intermediate in organic synthesis, particularly in the development of more complex molecules. Compounds with similar aniline and nitro functional groups are often explored for their potential in material science and as precursors in pharmaceutical research . For specific pricing, availability, and additional data, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-13-9-11(7-8-12(13)15(16)17)14-10-5-3-2-4-6-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPORJFLJVQDEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700408
Record name 3-Methoxy-4-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723296-85-3
Record name 3-Methoxy-4-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methoxy 4 Nitro N Phenylaniline

Elucidation of Optimal Reaction Pathways for N-Phenylaniline Synthesis

The formation of the diarylamine bond (C-N) is the central challenge in synthesizing the N-phenylaniline backbone. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, with the Ullmann condensation and Buchwald-Hartwig amination being the most prominent strategies.

Both Ullmann and Buchwald-Hartwig reactions are powerful methods for forming C-N bonds, but they operate under different conditions and have seen significant evolution to improve their scope and efficiency.

The Ullmann condensation is a classic method that traditionally involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper metal or copper salts at high temperatures (often exceeding 200°C). wikipedia.org The reaction typically requires polar, high-boiling solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org For a substrate like 3-methoxy-4-nitroaniline (B176388), the aryl halide partner would need to be activated by electron-withdrawing groups to facilitate the reaction. wikipedia.org Modern advancements have led to the development of ligand-assisted copper-catalyzed Ullmann-type reactions that proceed under much milder conditions. For instance, ligands such as diamines, 2-aminopyridine (B139424) 1-oxide, or oxalyldihydrazones can significantly enhance the catalyst's activity, allowing the reaction to occur at lower temperatures and even in greener solvents like water. wikipedia.orgorganic-chemistry.orgthieme-connect.de

The Buchwald-Hartwig amination , developed in the 1990s, has become a more common alternative, offering milder reaction conditions and a broader substrate scope. wikipedia.org This palladium-catalyzed cross-coupling reaction typically uses a palladium(0) source, a phosphine-based ligand, and a base. wikipedia.orgacsgcipr.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine. wikipedia.org The choice of ligand is critical, with sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., X-Phos) or N-heterocyclic carbenes (NHCs) enabling the coupling of a wide array of aryl halides (chlorides, bromides, iodides, and triflates) with various amines. acsgcipr.orgnih.gov Research has shown that the presence of an electron-withdrawing nitro group on the aniline (B41778) coupling partner can lead to excellent yields in Buchwald-Hartwig reactions. nih.gov

FeatureUllmann Condensation (Traditional)Buchwald-Hartwig Amination (Modern)
Catalyst Stoichiometric Copper (powder, salts)Catalytic Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) or Copper (e.g., CuI) with ligands wikipedia.orgorganic-chemistry.orgwikipedia.org
Ligands Often none; modern methods use diamines, phenanthroline, BCO wikipedia.orgthieme-connect.deBulky, electron-rich phosphines (e.g., X-Phos, SPhos) or N-Heterocyclic Carbenes (NHCs) acsgcipr.orgnih.gov
Temperature High (>200 °C) wikipedia.orgMild to moderate (Room temp. to ~130 °C) thieme-connect.denih.gov
Base Strong base (e.g., KOH) wikipedia.orgOften a weaker base (e.g., Cs₂CO₃, K₃PO₄, KOt-Bu) nih.gov
Solvent High-boiling polar (e.g., DMF, Nitrobenzene) wikipedia.orgAprotic (e.g., Toluene, Dioxane); greener options are being explored acsgcipr.org
Substrate Scope Limited, often requires activated aryl halides wikipedia.orgVery broad, including unactivated aryl chlorides wikipedia.orgorganic-chemistry.org

While palladium and copper dominate C-N cross-coupling, research into other catalytic systems continues to provide new options. Nickel-based catalysts, for example, have emerged as a cost-effective and reactive alternative for Buchwald-Hartwig-type aminations. acsgcipr.org These systems can sometimes offer different reactivity and selectivity profiles compared to their palladium counterparts.

Another approach is to modify the nature of the coupling partners. Instead of aryl halides, aryl sulfonates (triflates, tosylates) can be used effectively in Buchwald-Hartwig reactions, sometimes offering higher reactivity. acsgcipr.org Furthermore, variations on the Ullmann reaction using advanced ligand systems have blurred the lines between the two named reactions, creating a continuum of copper-catalyzed methods that operate under increasingly mild conditions, rivaling the efficiency of palladium systems for certain substrates. organic-chemistry.org For the synthesis of 3-methoxy-4-nitro-N-phenylaniline, a classical nucleophilic aromatic substitution (SNAr) could also be considered. This pathway would involve reacting an aniline with an aryl halide that is highly activated by electron-withdrawing groups. The presence of the nitro group on one of the rings would strongly facilitate this type of reaction, potentially eliminating the need for a metal catalyst, though it generally requires harsher conditions than modern coupling reactions. wikipedia.org

Regioselective Functionalization Strategies for Aromatic Scaffolds

The specific substitution pattern of 3-methoxy-4-nitroaniline, a likely precursor to the final target compound, requires careful control over the regioselectivity of electrophilic aromatic substitution reactions.

Direct nitration of 3-methoxyaniline is challenging as it can lead to a mixture of isomers and oxidation of the aniline. A more controlled, regioselective synthesis typically involves multiple steps, often utilizing protecting groups to direct the substitution. A common strategy for synthesizing a related isomer, 4-methoxy-2-nitroaniline, provides a clear blueprint. google.com This process involves:

Acetylation: The starting material, 4-methoxyaniline, is first treated with acetic anhydride (B1165640). This converts the strongly activating amino group into a moderately deactivating N-acetyl group.

Nitration: The resulting 4-methoxyacetanilide is then nitrated. The N-acetyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position, yielding 4-methoxy-2-nitroacetanilide.

Hydrolysis: The final step is the removal of the acetyl protecting group, typically via acid or base-catalyzed hydrolysis, to reveal the free amine and yield the final product, 4-methoxy-2-nitroaniline. google.com

A similar, directed strategy could be envisioned for the 3-methoxy-4-nitroaniline isomer, likely starting with m-anisidine (B1676023) (3-methoxyaniline). The amino group would be protected, followed by nitration, where the ortho-, para-directing nature of both the methoxy (B1213986) and the protected amino group would be leveraged to install the nitro group at the desired C4 position.

An alternative nitrating system involves using copper nitrate (B79036) trihydrate in the presence of a solvent like 1,2-dichloroethane, which can provide regioselectivity in the nitration of protected anilines. patsnap.com

StepReagent(s)PurposeIntermediate/ProductReference
1. AcetylationAcetic AnhydrideProtect the amine and direct nitration.4-methoxyacetanilide google.com
2. NitrationMixed Acid (H₂SO₄/HNO₃)Introduce the nitro group regioselectively.4-methoxy-2-nitroacetanilide google.com
3. HydrolysisNaOH or H₂SO₄ solutionDeprotect the amine.4-methoxy-2-nitroaniline google.com

Protecting groups are essential tools in the synthesis of complex anilines. The primary reasons for their use are to prevent unwanted side reactions and to control regioselectivity during electrophilic substitutions. chempanda.com The amino group (-NH₂) is highly reactive and susceptible to oxidation by common nitrating agents like nitric acid. Furthermore, in the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director, leading to the wrong isomer. chempanda.com

By converting the amine to an amide, such as an acetamide (B32628) or a sulfonamide, its reactivity is tamed. patsnap.comazom.com These amide groups are still ortho-, para-directing but are less activating than the free amine, allowing for more controlled reactions.

Acetyl Group (-COCH₃): Introduced using acetic anhydride, it is a common and effective protecting group. It can be readily removed by hydrolysis in either acidic or basic conditions. google.comazom.commagritek.com

Benzenesulfonyl Group (-SO₂Ph): Introduced using benzenesulfonyl chloride, this group is more robust and can be used when the acetyl group might not survive subsequent reaction conditions. Its removal typically requires harsher conditions. patsnap.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals aims to reduce waste, improve safety, and increase energy efficiency. Several strategies are relevant to the synthesis of this compound and its precursors.

Use of Greener Solvents: Traditional cross-coupling and nitration reactions often use hazardous solvents. A key goal in green chemistry is to replace these with more environmentally benign alternatives. Water is an ideal green solvent, and methodologies have been developed for conducting Ullmann-type C-N couplings in water, facilitated by specific ligands like bis(cyclohexanone) oxalyldihydrazone (BCO). thieme-connect.de Catalytic hydrogenation of nitroanilines to diamines has also been successfully performed in water. researchgate.net

Catalyst Efficiency: Moving from stoichiometric reagents, like in traditional Ullmann reactions, to highly efficient catalytic systems (Buchwald-Hartwig or modern Ullmann) dramatically reduces metal waste. acsgcipr.org The goal is to use very low catalyst loadings (high turnover numbers) to minimize the environmental impact of precious metals like palladium. acsgcipr.org

Process Intensification with Flow Chemistry: A significant advancement in green process engineering is the use of continuous flow reactors instead of traditional batch reactors. For the synthesis of 4-methoxy-2-nitroaniline, a continuous flow process has been patented. google.com This approach offers superior heat and mass transfer, allowing for exothermic reactions like nitration to be controlled much more safely and efficiently. It often leads to higher selectivity, reduced by-product formation, and safer handling of hazardous intermediates. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. While protecting group strategies are necessary for selectivity, they inherently lower atom economy because the protecting group is added and then removed. Research into direct, regioselective C-H functionalization aims to address this by eliminating the need for protection/deprotection steps.

Green Chemistry ApproachApplication in SynthesisBenefit(s)Reference(s)
Continuous Flow Reactor Synthesis of nitroaniline precursorsEnhanced safety, better heat/mass transfer, higher selectivity and yield. google.com
Aqueous Media Ullmann-type C-N coupling, hydrogenationReduces use of volatile organic compounds (VOCs), improves safety. thieme-connect.deresearchgate.net
High-Efficiency Catalysis Buchwald-Hartwig and modern Ullmann couplingsReduces precious metal waste, milder reaction conditions. organic-chemistry.orgacsgcipr.org
Catalytic Hydrogenation Reduction of nitro groupUses clean H₂ gas, often in a green solvent like water, avoiding stoichiometric metal reductants. researchgate.net

Solvent-Free and Catalyst-Free Synthetic Protocols

The synthesis of diarylamines, such as this compound, can be achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the aromatic ring is activated by potent electron-withdrawing groups, such as the nitro group (-NO₂), which is present in the target molecule's precursor. acs.orgnih.gov The nitro group, being a strong activator, facilitates the attack of a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. acsgcipr.org This intrinsic activation can be leveraged to design a synthetic protocol that circumvents the need for a catalyst.

A plausible and environmentally conscious approach to synthesizing this compound is through the direct reaction of 4-chloro-2-methoxynitrobenzene with aniline under solvent-free conditions. This method relies on the thermal energy to promote the reaction between the neat reactants. The absence of a solvent not only reduces the environmental impact and simplifies product purification but can also, in some cases, enhance reaction rates. nih.gov

Hypothetical Solvent-Free Synthesis:

A mixture of 4-chloro-2-methoxynitrobenzene and a slight excess of aniline is heated in a sealed reaction vessel. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the lone pair of electrons on the nitrogen atom of aniline attacks the carbon atom bearing the chlorine atom on the 4-chloro-2-methoxynitrobenzene ring. The presence of the para-nitro group is crucial for the activation of the aryl halide towards this nucleophilic attack. acs.org The reaction is driven to completion by heating, and the hydrogen chloride gas formed as a byproduct can be neutralized by the excess aniline or a solid, recyclable base, if necessary, although a truly catalyst-free approach would aim to avoid this.

Reactant 1 Reactant 2 Conditions Product Byproduct
4-chloro-2-methoxynitrobenzeneAnilineNeat, ThermalThis compoundHCl

Mechanochemical methods, which involve the use of mechanical force to induce chemical reactions, present another promising avenue for solvent-free and catalyst-free synthesis. rsc.org Ball milling of the solid reactants, 4-chloro-2-methoxynitrobenzene and aniline, could provide the necessary energy to overcome the activation barrier for the SNAr reaction, potentially at lower temperatures than thermal methods and without the need for any solvent. rsc.org

Atom Economy and Reaction Efficiency Assessments

A key aspect of evaluating the sustainability of a synthetic method is the assessment of its efficiency. Green chemistry metrics such as atom economy and reaction mass efficiency provide quantitative measures for this purpose. careerchem.comwikipedia.orgtamu.edu

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.comomnicalculator.comsavemyexams.comstudymind.co.uk For the synthesis of this compound from 4-chloro-2-methoxynitrobenzene and aniline, the atom economy can be calculated as follows:

Reaction: C₇H₆ClNO₃ + C₆H₇N → C₁₃H₁₂N₂O₃ + HCl

Compound Molecular Formula Molecular Weight ( g/mol )
4-chloro-2-methoxynitrobenzeneC₇H₆ClNO₃187.58
AnilineC₆H₇N93.13
This compoundC₁₃H₁₂N₂O₃244.25
Hydrochloric AcidHCl36.46

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (244.25 / (187.58 + 93.13)) x 100 ≈ 86.9%

An atom economy of 86.9% indicates that a significant portion of the atoms from the reactants are incorporated into the final product.

Reaction Efficiency:

While atom economy is a theoretical value, reaction mass efficiency (RME) provides a more practical measure of a reaction's greenness by taking into account the reaction yield and the actual masses of reactants used. tamu.edu RME is calculated as:

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

For a hypothetical reaction with a 95% yield, starting with stoichiometric amounts of reactants:

Metric Value
Theoretical Yield100%
Assumed Actual Yield95%
Atom Economy86.9%
Reaction Mass Efficiency (at 95% yield)~82.6%

A high RME, approaching the atom economy, signifies an efficient process with minimal waste generation. Solvent-free and catalyst-free protocols inherently improve metrics like the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) by eliminating waste streams associated with solvents and catalyst removal. nih.gov The pursuit of such advanced synthetic methodologies is crucial for developing more sustainable chemical manufacturing processes.

Derivatization and Chemical Transformations of 3 Methoxy 4 Nitro N Phenylaniline

Synthetic Exploration of N-Substituted Derivatives

The nitrogen atom of the secondary amine serves as a primary site for synthetic modification through alkylation, acylation, and as a key element in the construction of nitrogen-containing heterocyclic systems.

The secondary amine in 3-methoxy-4-nitro-N-phenylaniline can be readily N-acylated. While specific studies on this exact compound are not extensively detailed, the acylation of the closely related precursor, 3-methoxy-4-nitroaniline (B176388), provides a strong precedent. For instance, the acetylation of 3-methoxy-4-nitroaniline with acetic anhydride (B1165640) in glacial acetic acid proceeds smoothly to yield N-(3-Methoxy-4-nitrophenyl)acetamide. researchgate.net By analogy, similar reactions on this compound would produce tertiary amides.

General methods for the N-acylation of nitroaniline derivatives often employ an acyl halide or anhydride in the presence of a base. google.com The reaction converts the secondary amine into a less basic amide, which alters the electronic properties of the molecule and can serve as a protecting group or as a precursor for further transformations. N-alkylation can also be achieved through various methods, including reductive amination of the precursor aniline (B41778) or direct alkylation using catalysts like cobalt-based metal-organic frameworks. ionike.comrsc.org

ReactionReagent(s)ConditionsProductYieldRef
AcetylationAcetic AnhydrideGlacial Acetic Acid, Stirring at RTN-(3-Methoxy-4-nitrophenyl)acetamideHigh researchgate.net
General AcylationAcyl Halide / AnhydrideAlkali Metal Compound (Base)N-acyl-3-methoxy-4-nitro-N-phenylanilineGood google.com

The amine moiety is a critical component for building fused heterocyclic rings, most notably benzimidazoles. This transformation typically involves a two-step process starting from this compound.

First, the nitro group is reduced to a primary amine, yielding 3-methoxy-N¹-phenylbenzene-1,2-diamine . This N-substituted o-phenylenediamine (B120857) is a key intermediate. The reduction can be accomplished using various standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂).

Second, the resulting diamine can undergo cyclocondensation with a variety of one-carbon synthons. The reaction of N-substituted o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives) is a well-established and widely used method for constructing the benzimidazole (B57391) core. researchgate.netnih.govnih.gov For example, heating the diamine with an aldehyde in the presence of an acid or an oxidizing agent, or with a carboxylic acid under dehydrating conditions (like in polyphosphoric acid), would yield a 1,2-disubstituted benzimidazole. A particularly relevant precedent is the synthesis of 1-phenyl-5-nitrobenzimidazole from 4-nitro-2-aminodiphenylamine. researchgate.net

Furthermore, the cyclization of N-acylated o-nitroanilines can lead to N-hydroxybenzimidazoles, indicating a pathway where the nitro group itself participates in the heterocycle formation. rsc.org

Reaction SequenceReagent(s)ConditionsIntermediate/ProductYieldRef
1. Nitro ReductionH₂, Pd/C or SnCl₂Standard3-methoxy-N¹-phenylbenzene-1,2-diamineHighGeneral
2. Benzimidazole FormationR-CHO (Aldehyde)Various catalysts (e.g., Au/TiO₂, HCl, I₂)2-R-5-methoxy-1-phenyl-1H-benzo[d]imidazoleGood-Excellent researchgate.netnih.govnih.govorganic-chemistry.org
Acylation & Cyclization1. Acyl-Cl2. NaOCH₃, MeOHStepwise Reaction2-Aryl-1-hydroxy-6-methoxybenzimidazoleN/A rsc.org

Aromatic Substitution Reactions on the Phenyl and Nitrophenyl Rings

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to their distinct electronic environments.

The aniline-derived ring, bearing the methoxy (B1213986) and nitro groups, is the more complex of the two. The -OCH₃ group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (SEAr). Conversely, the -NO₂ group is a strong deactivating, meta-directing group. The secondary amino group (-NHPh) is also an activating, ortho, para-director, though its effect is modulated by the phenyl substituent.

The regiochemical outcome of SEAr reactions on this ring is dictated by the interplay of these competing effects. The positions ortho and para to the strongly activating methoxy group (C-2 and C-5) are the most electron-rich. The C-5 position is also meta to the deactivating nitro group, making it a highly probable site for electrophilic attack. The C-2 position is ortho to both the methoxy and the amino groups, but also adjacent to the bulky phenylamino (B1219803) group, which may introduce steric hindrance. Therefore, electrophiles such as halogens (e.g., Br₂, Cl₂) would be expected to substitute preferentially at the C-5 position. While specific experimental studies on the halogenation or nitration of this compound are not prominent in the literature, the principles of electrophilic substitution in polysubstituted benzenes strongly support this predicted regioselectivity.

The phenyl ring bearing the nitro group is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, which forms when a nucleophile attacks the ring.

If a good leaving group were present on this ring (e.g., a halide), it would be readily displaced by nucleophiles. More interestingly, under strongly basic conditions, the nitro group can activate the ring sufficiently to allow for the displacement of a hydride ion (H⁻), a process known as Vicarious Nucleophilic Substitution (VNS). For instance, studies on dinitrobenzene have shown that a hydrogen atom can be displaced by a methoxide (B1231860) ion. researchgate.net In the case of this compound, a strong nucleophile could potentially attack the positions ortho or para to the nitro group, leading to the substitution of a hydrogen atom. Such reactions are documented for nitroquinoline derivatives, where amination can occur via VNS. quora.com

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, the most common of which is reduction.

The reduction of the nitro group in this compound to a primary amine is a fundamental reaction, yielding the corresponding 1,2-diamine as discussed in section 3.1.2. This transformation is pivotal for the synthesis of benzimidazoles and other fused heterocycles. A wide variety of reagents can accomplish this, offering different levels of chemoselectivity.

ReactionReagent(s) / CatalystConditionsProductSelectivity/NotesRef
Catalytic HydrogenationH₂, Pd/CStandardAmineHigh yield, can reduce other groupsGeneral
Catalytic HydrogenationH₂, Raney NickelStandardAmineOften used when avoiding dehalogenationGeneral
Metal/Acid ReductionFe / HCl or Zn / AcOHAcidicAmineClassic, mild methodsGeneral
Tin(II) Chloride ReductionSnCl₂ / HClAcidicAmineMild, tolerates many functional groupsGeneral

Beyond simple reduction, the nitro group can participate directly in cyclization reactions. As noted previously, N-acylated o-nitroanilines can be cyclized with a base like sodium methoxide to form 1-hydroxybenzimidazoles. rsc.org This reaction proceeds through an intramolecular nucleophilic attack on the nitro group, showcasing its role as an electrophilic center. Another complex transformation is the base-mediated reductive cyclization of tethered nitrophenyl compounds to form polycyclic alkaloids, demonstrating the nitro group's capacity to engage in sophisticated intramolecular redox processes.

Selective Reduction of the Nitro Group to Amino or Other Functionalities

The selective reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are valuable intermediates. In the case of this compound, this transformation would yield 3-methoxy-N-phenylbenzene-1,4-diamine. A variety of reagents and catalytic systems have been developed for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.

Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. These methods are often highly efficient but may sometimes affect other functional groups. For substrates where catalytic hydrogenation is not suitable, chemical reducing agents offer a valuable alternative. Reagents like tin(II) chloride (SnCl2) in acidic media, or iron (Fe) in acetic acid, are classic and effective methods for nitro group reduction.

More modern and milder approaches utilize reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst, like nickel(II) acetylacetonate (B107027) (Ni(acac)2) with polymethylhydrosiloxane (B1170920) (PMHS), which has been shown to be an excellent system for the chemoselective transfer hydrogenation of nitro compounds to primary amines. Another catalytic system involves the use of silver nanoparticles supported on titania (Ag/TiO2) with NaBH4, which can efficiently reduce nitroarenes to the corresponding aryl amines.

The selective reduction can also be tuned to yield intermediate functionalities such as nitroso or hydroxylamino derivatives. For instance, the use of specific reducing agents under controlled conditions can halt the reduction at the hydroxylamine (B1172632) stage, providing access to N-arylhydroxylamines.

Table 1: Potential Reagents for the Selective Reduction of the Nitro Group in this compound

Reagent/Catalyst SystemPotential Product(s)General Reaction Conditions
H₂, Pd/C3-Methoxy-N-phenylbenzene-1,4-diamineHydrogen atmosphere, various solvents (e.g., ethanol, ethyl acetate)
Fe, CH₃COOH3-Methoxy-N-phenylbenzene-1,4-diamineReflux in acetic acid
SnCl₂·2H₂O, HCl3-Methoxy-N-phenylbenzene-1,4-diamineConcentrated HCl, often with heating
NaBH₄, Ni(acac)₂/PMHS3-Methoxy-N-phenylbenzene-1,4-diamineMild conditions, various solvents
Ag/TiO₂, NaBH₄3-Methoxy-N-phenylbenzene-1,4-diamineRoom temperature, ethanol

This table presents potential reagents based on general reactivity patterns of nitroaromatic compounds. Specific experimental data for this compound is not available in the searched literature.

Role of the Nitro Group in Condensation and Cyclization Reactions

While the nitro group itself is not typically a direct participant in condensation reactions, its reduction to an amino group is a critical prerequisite for a wide range of subsequent cyclization reactions. The resulting 3-methoxy-N-phenylbenzene-1,4-diamine, with its two nucleophilic amino groups, is a prime candidate for the synthesis of various heterocyclic systems.

For example, the vicinal arrangement of the newly formed amino group and the existing secondary amine could facilitate intramolecular cyclization reactions to form five-membered rings. More commonly, the diamine can undergo intermolecular condensation reactions with dicarbonyl compounds or their equivalents to construct larger heterocyclic frameworks.

One of the most significant applications of ortho-phenylenediamines (a structural motif accessible from this compound after reduction) is in the synthesis of phenazines. The condensation of an ortho-phenylenediamine with an ortho-quinone or a catechol derivative leads to the formation of the phenazine (B1670421) ring system. In the context of 3-methoxy-N-phenylbenzene-1,4-diamine, while not a true ortho-diamine, the 1,4-diamine could potentially undergo oxidative cyclization or react with suitable diketones to form complex heterocyclic structures.

The electron-donating methoxy group and the phenylamino substituent would be expected to influence the reactivity of the resulting diamine and the properties of the final heterocyclic products.

Reactivity of the Methoxy Group

Demethylation and Alkyl Cleavage Reactions

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often requiring harsh reaction conditions due to the stability of the C-O bond. A variety of reagents have been developed for O-demethylation, each with its own advantages and limitations.

Classical reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), which typically require high temperatures. Lewis acids, such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI), are also powerful demethylating agents that can often be used under milder conditions. BBr₃, in particular, is a highly effective reagent for cleaving aryl methyl ethers.

The choice of demethylating agent would need to be carefully considered in the context of the other functional groups present in this compound. The nitro group and the secondary amine may not be stable under strongly acidic or highly reactive Lewis acid conditions. Therefore, milder and more selective methods would be preferable. For instance, nucleophilic demethylation using thiolates, such as sodium dodecanethiolate, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) could be a viable option.

Transformations Leading to Phenolic Derivatives

Successful demethylation of this compound would yield the corresponding phenolic derivative, 2-nitro-5-(phenylamino)phenol. The introduction of a hydroxyl group significantly alters the molecule's properties and reactivity. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile.

This allows for a wide range of subsequent reactions, including:

O-Alkylation: Reaction of the phenoxide with alkyl halides or other alkylating agents to introduce new ether functionalities.

O-Acylation: Esterification of the phenolic hydroxyl group with acyl chlorides or anhydrides to form aryl esters.

Williamson Ether Synthesis: A specific method for O-alkylation that can be used to synthesize a variety of ethers.

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group, which would further enhance the reactivity of the aromatic ring towards electrophiles.

The presence of the nitro group and the phenylamino group would continue to influence the regioselectivity and feasibility of these transformations.

Table 2: Potential Transformations of the Methoxy and Resulting Phenolic Group

Starting MaterialReagent/Reaction TypePotential Product
This compoundBBr₃2-Nitro-5-(phenylamino)phenol
This compoundHBr2-Nitro-5-(phenylamino)phenol
2-Nitro-5-(phenylamino)phenolAlkyl halide, Base2-Nitro-5-(phenylamino)alkoxybenzene
2-Nitro-5-(phenylamino)phenolAcyl chloride, Base2-Nitro-5-(phenylamino)phenyl ester

This table illustrates potential reactions based on the general reactivity of methoxy and phenolic groups. Specific experimental validation for this compound is not available in the searched literature.

Theoretical and Computational Investigations of 3 Methoxy 4 Nitro N Phenylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic nature of 3-methoxy-4-nitro-N-phenylaniline. These methods allow for the prediction of various molecular properties and offer a lens into the molecule's stability and reactivity.

Illustrative Data Table of DFT-Calculated Ground State Properties for a Structurally Similar Nitroaniline Derivative:

PropertyCalculated Value
Total Energy-X Hartrees
Dipole MomentY Debye
N-H Bond LengthZ Å
C-NO₂ Bond LengthW Å

Note: The values in this table are illustrative and represent typical ranges for similar molecules as specific data for this compound is not available in the cited literature.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability. nih.govcapes.gov.br A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) and N-phenylaniline moieties, while the LUMO is anticipated to be concentrated on the electron-deficient nitro-substituted ring. researchgate.netresearchgate.net This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. nih.gov The presence of both electron-donating and electron-withdrawing groups tends to decrease the HOMO-LUMO gap, enhancing the molecule's reactivity. researchgate.net

Illustrative Data Table of Frontier Orbital Energies for a Structurally Similar Nitroaniline Derivative:

Molecular OrbitalEnergy (eV)
HOMO-A
LUMO-B
HOMO-LUMO Gap (ΔE)C

Note: The values in this table are illustrative and represent typical ranges for similar molecules as specific data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net

The MEP map of this compound would display regions of negative potential (red/yellow) and positive potential (blue). The areas of negative potential, rich in electrons, are susceptible to electrophilic attack, while the positive potential regions, being electron-deficient, are prone to nucleophilic attack. dtic.mil

For this molecule, the most negative potential is expected to be located around the oxygen atoms of the nitro group, making them likely sites for interactions with electrophiles or hydrogen bond donors. tandfonline.comresearchgate.net The methoxy group's oxygen atom would also contribute to a region of negative potential. Conversely, the regions around the nitro group and the aromatic protons are expected to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.nettandfonline.com The MEP map can therefore be used to predict how the molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations provide insights into the flexibility of a molecule and the energy barriers associated with the rotation of its constituent parts.

The rotation of the phenyl and methoxy groups in this compound is subject to steric hindrance and electronic effects. The rotational barrier of the N-phenyl group is influenced by the substituents on both aromatic rings. nih.gov Studies on structurally similar N-phenyl derivatives suggest that the barrier to rotation around the C-N bond is significant enough to potentially allow for the existence of distinct conformers. pnnl.gov

Illustrative Data Table of Rotational Barriers for Structurally Similar Fragments:

Rotational BarrierCalculated Value (kcal/mol)
Phenyl Group RotationP
Methoxy Group RotationQ

Note: The values in this table are illustrative and based on data for structurally analogous compounds as specific data for this compound is not available in the cited literature. nih.gov

Conformational Stability and Preferred Geometries

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the conformational stability and preferred geometries of molecules like this compound. The conformation of this molecule is primarily dictated by the rotational barriers around the C-N and C-O bonds connecting the amino, methoxy, and nitro groups to the phenyl rings.

The interplay between the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups and the electron-withdrawing nitro (-NO₂) group significantly influences the molecule's electronic structure and, consequently, its conformational preferences. Quantum chemical calculations can map the charge transfer interactions between these groups. Studies on substituted nitroanilines often reveal that these molecules tend to adopt nearly planar conformations, which maximizes electronic conjugation. However, the rotation of the nitro and methoxy groups relative to the aromatic ring can lead to different stable conformers with distinct electronic properties.

For related molecules, such as 4-methoxy-N-phenylaniline, the dihedral angle between the two benzene (B151609) rings has been determined to be 59.9 (2)°. nih.gov In another related compound, 4-methoxy-N-(4-nitrobenzyl)aniline, the nitro group is nearly coplanar with its attached benzene ring, with a small dihedral angle of 1.70 (2)°, and the two phenyl rings have a dihedral angle of 57.8 (1)°. researchgate.net These findings suggest that the phenyl rings in this compound are likely not coplanar, and the nitro group will likely be nearly coplanar with its adjacent ring to facilitate resonance. The methoxy group's orientation will be a balance between steric hindrance and electronic effects.

The conformational landscape can be explored by systematically rotating key dihedral angles and calculating the corresponding energy. The results of such an analysis would typically be presented in a potential energy surface scan, identifying the global and local energy minima that correspond to the most stable conformations.

Table 1: Calculated Conformational Data for a Related Molecule (4-methoxy-N-phenylaniline)

ParameterValue
Dihedral Angle Between Benzene Rings59.9 (2)° nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H···O interactions)

The analysis of the crystal packing of 3-methoxy-4-nitro-N-phenylaniline would provide critical information on how individual molecules arrange themselves in the solid state. This arrangement is governed by a variety of non-covalent intermolecular interactions, which collectively determine the stability and physical properties of the crystalline material. Based on the functional groups present in the molecule—a methoxy (B1213986) group, a nitro group, and two phenyl rings—several types of interactions would be anticipated.

π-π Stacking: The presence of two aromatic rings, one from the aniline (B41778) moiety and the other from the nitroaniline core, suggests the potential for π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, are a significant driving force in the packing of many aromatic compounds. The specific geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) would be determined by the electronic nature of the rings and the steric influence of the substituents. The electron-withdrawing nitro group would significantly influence the electron density of its attached phenyl ring, which in turn would affect the nature and strength of any π-π stacking.

Without experimental data, a definitive and detailed description of the crystal packing and specific intermolecular interactions for this compound remains speculative. The generation of detailed data tables for crystallographic parameters and interaction geometries is therefore not possible at this time. Further research, specifically the growth of single crystals and their analysis by X-ray diffraction, is required to elucidate the rich structural chemistry of this compound.

Advanced Applications and Functional Materials Research

Development of Functional Materials Utilizing 3-Methoxy-4-nitro-N-phenylaniline Derivatives

The investigation into the development of functional materials from derivatives of this compound also yielded no specific findings. The subsequent sections reflect this lack of available data.

Non-Linear Optical (NLO) Materials

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The use of this compound derivatives in the fabrication of OLEDs or as fluorescent probes is not reported in the current scientific literature.

Chemo-Sensors and Biosensors

There is no documented evidence of this compound derivatives being employed in the design or creation of chemo-sensors or biosensors.

Catalytic Applications and Ligand Design

Development of N-Phenylaniline-Based Ligands for Transition Metal Catalysis

There is currently no specific research detailing the development or application of this compound as a ligand for transition metal catalysis. The design of ligands is a highly specific field, where the electronic and steric properties of a molecule are finely tuned to achieve desired catalytic activity. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the N-phenylaniline scaffold could theoretically influence the electron density at the nitrogen atom and the aromatic rings, which is a critical factor in ligand-metal coordination. However, without dedicated studies, any potential catalytic utility remains purely speculative.

Investigation of its Role in Organocatalytic Systems

Similarly, the role of this compound in organocatalytic systems has not been documented in available research. Organocatalysis often relies on the ability of a molecule to act as a Lewis base, Lewis acid, or to form specific non-covalent interactions to activate substrates. While the functional groups on this compound could potentially engage in such interactions, no studies have been published that explore this potential.

Polymer Chemistry and Advanced Polymeric Materials

Monomer in the Synthesis of Polyanilines or Other Conductive Polymers

The synthesis of conductive polymers like polyanilines typically involves the oxidative polymerization of aniline (B41778) or its derivatives. The substituents on the aniline monomer play a crucial role in determining the properties of the resulting polymer, such as its conductivity, solubility, and processability. While the synthesis of polyanilines from various substituted anilines is a well-established area of research, there is no specific mention in the scientific literature of this compound being used as a monomer for this purpose. The presence of the bulky phenyl group on the nitrogen atom, in addition to the methoxy and nitro substituents, would likely present significant steric hindrance, potentially impeding the polymerization process.

Incorporation into Polymer Backbones for Specific Material Properties

The incorporation of specific functional molecules into polymer backbones is a common strategy to impart desired properties to materials. The nitro group, for instance, is known for its potential in nonlinear optical applications, and the N-phenylaniline structure can be a component of materials with interesting electronic or photophysical properties. However, there is no available research that describes the incorporation of this compound into polymer backbones to achieve specific material characteristics.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For a molecule like 3-methoxy-4-nitro-N-phenylaniline, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and atom-economical approaches.

Potential avenues for exploration include:

Catalytic Cross-Coupling Reactions: Modern catalytic systems, particularly those based on palladium or copper, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, could be a highly efficient method for coupling anilines with aryl halides. A potential route for this compound could involve the coupling of 3-methoxy-4-nitroaniline (B176388) with a phenyl halide or the coupling of aniline (B41778) with a suitably substituted halobenzene. Research in this area would focus on optimizing catalyst systems, reaction conditions (temperature, solvent, base), and ligand choice to maximize yield and minimize byproducts.

Continuous Flow Synthesis: The use of microreactors and continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. A continuous flow process for the synthesis of this compound could involve the nitration of a precursor N-phenylaniline derivative followed by methoxylation, or a multi-step sequence where intermediates are generated and consumed in a continuous stream. This approach would be particularly beneficial for managing the exothermic nature of nitration reactions.

Biocatalysis: The use of enzymes to catalyze chemical reactions is a rapidly growing field, offering high selectivity and mild reaction conditions. Future research could explore the potential of engineered enzymes, such as nitroreductases or laccases, to either synthesize the target molecule from precursors or to modify related compounds.

The development of such novel synthetic routes would not only make this compound more accessible for further study but also contribute to the broader field of sustainable chemical manufacturing.

Advanced Spectroscopic Studies for Dynamic Molecular Processes

A thorough understanding of a molecule's structure and dynamics is crucial for predicting its properties and reactivity. While standard spectroscopic techniques like NMR and IR provide a static picture of the molecule, advanced methods can offer insights into its dynamic behavior.

For this compound, future spectroscopic studies could include:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals, especially in the complex aromatic regions of the molecule.

Variable Temperature NMR: By studying the NMR spectra at different temperatures, researchers can investigate dynamic processes such as hindered rotation around the C-N bonds and the effects of solvent-solute interactions. This can provide valuable information about the molecule's conformational flexibility.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule. Given the presence of the nitro group (an electron acceptor) and the methoxy (B1213986) and amino groups (electron donors), this compound may exhibit interesting photophysical properties, such as intramolecular charge transfer upon photoexcitation. Understanding these processes is key to unlocking its potential in optoelectronic applications.

A hypothetical spectroscopic profile for this compound is presented below:

Spectroscopic Data Predicted Characteristics
¹H NMR Signals corresponding to the protons on the two aromatic rings, the methoxy group protons (a singlet), and the N-H proton (a broad singlet). The chemical shifts of the aromatic protons would be influenced by the electron-donating and electron-withdrawing substituents.
¹³C NMR Resonances for all carbon atoms in the molecule, including the two aromatic rings and the methoxy carbon. The positions of the signals would provide information about the electronic environment of each carbon atom.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro group, the C-O stretching of the methoxy group, and the C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the molecule, which would confirm its elemental composition. Fragmentation patterns could provide further structural information.

Integration into Multi-component Systems for Synergistic Effects

The design and synthesis of multi-component molecular crystals, such as co-crystals and charge-transfer complexes, is a burgeoning area of materials science. By combining different molecules in a single crystal lattice, it is possible to create materials with novel or enhanced properties.

The structure of this compound, with its hydrogen bond donors and acceptors and its potential for π-π stacking interactions, makes it an excellent candidate for inclusion in multi-component systems. Future research could explore:

Co-crystal Engineering: By co-crystallizing this compound with other molecules (co-formers), it may be possible to tune its physical properties, such as solubility, melting point, and stability. The choice of co-former would be guided by principles of supramolecular chemistry, targeting specific intermolecular interactions.

Charge-Transfer Complexes: The presence of both electron-donating (methoxy, amino) and electron-withdrawing (nitro) groups within the molecule suggests that it could form charge-transfer complexes with other electron-rich or electron-poor molecules. These complexes often exhibit interesting optical and electronic properties and could have applications in organic electronics.

Functional Materials: By integrating this compound into larger supramolecular assemblies or polymers, it may be possible to create materials with synergistic effects. For example, its inclusion in a polymer matrix could enhance the material's thermal stability or alter its optical properties.

Machine Learning and AI-Driven Discovery in N-Phenylaniline Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel synthetic routes. youtube.comnih.govresearchgate.netrsc.orgacs.org For a relatively unexplored compound like this compound, these computational tools offer a powerful way to accelerate its investigation.

Future interdisciplinary research could involve:

Property Prediction: ML models can be trained on large datasets of known molecules to predict the properties of new compounds. By inputting the structure of this compound into such a model, researchers could obtain estimates of its solubility, toxicity, and potential biological activity before ever synthesizing it in the lab.

Reaction Optimization: AI algorithms can be used to design and optimize synthetic routes. researchgate.net For example, an AI system could analyze the vast body of chemical literature to propose the most efficient and highest-yielding synthesis for this compound, potentially identifying novel or non-intuitive reaction pathways.

Discovery of Derivatives: By using generative models, AI can design novel derivatives of this compound with specific desired properties. For instance, a researcher could ask the AI to design a derivative with enhanced solubility or a specific absorption wavelength, and the AI would propose a set of candidate molecules for synthesis and testing.

The integration of ML and AI into the study of N-phenylaniline chemistry promises to significantly accelerate the pace of discovery and innovation in this area.

Environmental Remediation Applications (e.g., degradation of pollutants)

Nitroaromatic compounds are a class of chemicals that are widely used in industry but can also be significant environmental pollutants. nih.govnih.gov Their persistence and potential toxicity make the development of effective remediation strategies a priority.

Future research could investigate the potential of this compound and related compounds in the context of environmental remediation. This could involve:

Biodegradation Studies: Investigating the ability of microorganisms to degrade this compound. nih.govnih.gov Some bacteria are known to possess enzymes that can reduce the nitro group, which is often the first step in the biodegradation of nitroaromatic compounds. nih.govannualreviews.org Identifying and characterizing such microorganisms could lead to the development of bioremediation strategies for contaminated sites.

Advanced Oxidation Processes: Studying the degradation of this compound using advanced oxidation processes, such as ozonation or photocatalysis. These methods generate highly reactive species that can break down persistent organic pollutants into less harmful substances.

Sorbent Materials: While the compound itself is a potential pollutant, the study of its interactions with environmental matrices could inform the design of new sorbent materials for the removal of other nitroaromatic compounds from water.

By exploring these avenues, researchers can not only assess the environmental fate of this compound but also potentially harness its chemical properties for the development of new environmental technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-4-nitro-N-phenylaniline, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves nitration and alkylation/arylation steps. For example, nitration of 3-methoxy-N-phenylaniline using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes byproducts. Reaction efficiency can be improved by optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and using polar aprotic solvents like DMF to stabilize intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm structural integrity using 1^1H/13^13C NMR and FT-IR to validate nitro-group incorporation .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify purity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitoring via UV-Vis spectroscopy (λmax ~350 nm for nitroaromatics). Differential Scanning Calorimetry (DSC) can detect polymorphic transitions, which affect shelf life. Store the compound in amber vials under inert gas (N₂/Ar) to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective nitration of 3-methoxy-N-phenylaniline to yield the 4-nitro isomer?

  • Methodology : Computational modeling (DFT calculations at the B3LYP/6-31G* level) reveals that the methoxy group at position 3 directs nitration to the para position via resonance stabilization of the nitronium ion intermediate. Experimental validation involves synthesizing deuterated analogs to study kinetic isotope effects. Compare 1^1H NMR shifts of intermediates in DMSO-d₆ to map electronic effects .

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

  • Methodology : Contradictions often arise from tautomerism or solvent interactions. Perform variable-temperature NMR (VT-NMR) to identify dynamic processes. For mass spectrometry discrepancies, use high-resolution ESI-MS to distinguish isobaric ions. Cross-validate with X-ray crystallography if single crystals are obtainable. Case studies show that nitro-group rotation can cause splitting in 1^1H NMR, which is resolvable at higher magnetic fields (e.g., 600 MHz) .

Q. What strategies are effective in modulating the electron-withdrawing effects of the nitro group for downstream functionalization?

  • Methodology : Reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C, ethanol, 50°C) to activate the ring for electrophilic substitution. Alternatively, employ protecting groups (e.g., Boc for amines) during cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Monitor reaction progress via TLC and LC-MS to optimize yields. Comparative studies show that nitro-to-amine conversion increases reactivity in SNAr reactions by >70% .

Q. How does the methoxy group influence the compound’s solubility and bioavailability in pharmacological assays?

  • Methodology : Measure logP values using shake-flask methods (octanol/water) to assess lipophilicity. For bioavailability, conduct in vitro permeability assays (Caco-2 cell monolayers) and compare with analogs lacking the methoxy group. Computational QSPR models predict that the methoxy group enhances aqueous solubility by 1.5–2-fold, which is critical for cell-based studies .

Data Analysis & Validation

Q. What statistical approaches are recommended for interpreting inconsistent biological activity data across studies?

  • Methodology : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., assay conditions, solvent polarity). Use Bland-Altman plots to assess inter-lab reproducibility. Meta-analyses of published IC₅₀ values (e.g., kinase inhibition assays) reveal that solvent choice (DMSO vs. ethanol) accounts for 30–40% variability. Normalize data using internal standards (e.g., staurosporine for kinase studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.